1-Phenyl-2-(1H-pyrazol-1-yl)ethanone
Overview
Description
“1-Phenyl-2-(1H-pyrazol-1-yl)ethanone” is a chemical compound with the molecular formula C11H10N2O . It is a solid substance .
Synthesis Analysis
The synthesis of compounds similar to “this compound” has been reported in various studies. For instance, one study reported the synthesis of biologically active triazole and pyrazole compounds from p-hydroxy benzaldehyde and phenyl hydrazine . Another study described a general method for the synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone . A different approach involved the synthesis of an NNN pincer chloropalladium (II) complex . The target compounds were achieved by the reaction of 2-bromo-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone with the appropriate aminotriazolethiol .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES string ON=C(Cn1cccn1)c2ccccc2
. The InChI code is 1S/C11H11N3O/c15-13-11(9-14-8-4-7-12-14)10-5-2-1-3-6-10/h1-8,15H,9H2/b13-11-
.
Physical and Chemical Properties Analysis
“this compound” is a solid substance . It has a molecular weight of 186.215 .
Scientific Research Applications
Synthesis and Characterization
- A study by Thirunarayanan and Sekar (2014) demonstrated the solvent-free cyclization and acetylation of chalcones using SiO2-H2SO4 as a catalyst under microwave-assisted conditions, yielding N-acetyl pyrazole derivatives with high efficiency. These derivatives were thoroughly characterized by spectral data and their physical constants (Thirunarayanan & Sekar, 2014).
Biological Activities
Kitawat and Singh (2014) reported the synthesis of novel substituted 2-pyrazoline derivatives, which exhibited antibacterial, antioxidant, and DNA binding activities. The synthesis was conducted using an environmentally safe method, and the compounds showed potential as therapeutic agents (Kitawat & Singh, 2014).
Alam et al. (2018) designed and synthesized pyrazolyl pyrazoline and pyrazolyl aminopyrimidine derivatives, assessing their cytotoxicity against a panel of human cancer cell lines. Several compounds demonstrated significant cytotoxic activity, indicating their potential as anticancer agents (Alam, Alam, Panda, & Rahisuddin, 2018).
Molecular Docking Studies
- Mary et al. (2015) conducted molecular docking studies on 1-[3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone, providing insights into its potential inhibitory activity against specific targets, suggesting its role as an anti-neoplastic agent (Mary et al., 2015).
Antimicrobial Activity
- Suram et al. (2017) synthesized a new class of benzazolyl pyrazoles, demonstrating pronounced antibacterial and antifungal activities against specific strains, highlighting the antimicrobial potential of derivatives of 1-Phenyl-2-(1H-pyrazol-1-yl)ethanone (Suram, Thatha, Venkatapuram, & Adivireddy, 2017).
Safety and Hazards
Future Directions
The future directions for “1-Phenyl-2-(1H-pyrazol-1-yl)ethanone” and similar compounds could involve further exploration of their potential biological activities. Given the broad range of activities exhibited by related compounds , “this compound” could be a promising candidate for drug development.
Properties
IUPAC Name |
1-phenyl-2-pyrazol-1-ylethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c14-11(9-13-8-4-7-12-13)10-5-2-1-3-6-10/h1-8H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URKAPRSDRFNYCG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CN2C=CC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301328773 | |
Record name | 1-phenyl-2-pyrazol-1-ylethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301328773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
23.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24819170 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
1457-48-3 | |
Record name | 1-phenyl-2-pyrazol-1-ylethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301328773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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